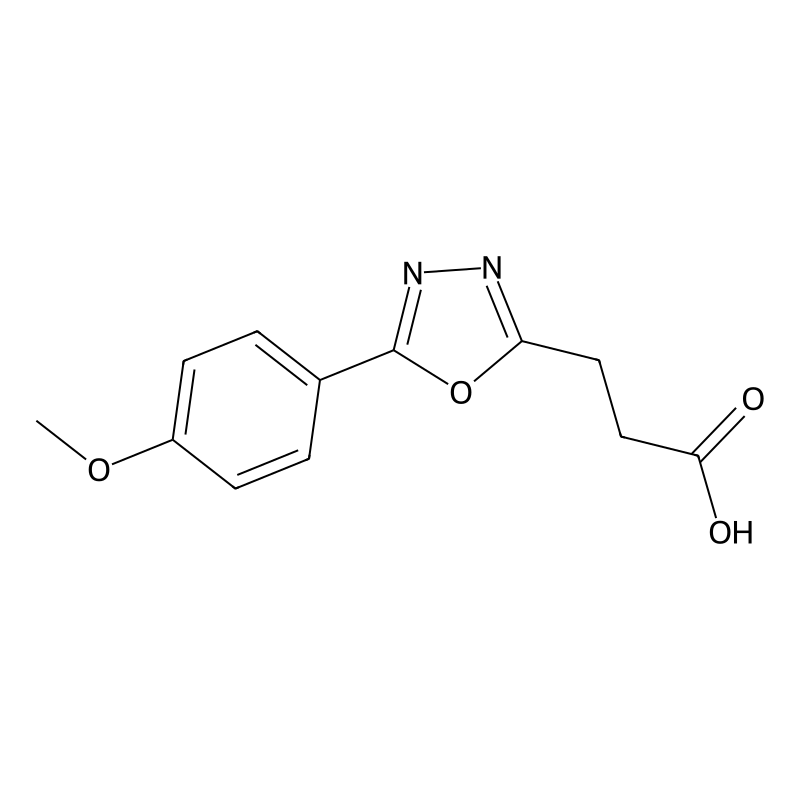

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound characterized by its unique structure, which includes a propanoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Its molecular formula is and it has a molecular weight of approximately 262.26 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and structural properties that may facilitate interactions with various biological targets.

The chemical behavior of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can be explored through various reactions typical of carboxylic acids and oxadiazole derivatives. It can undergo:

- Esterification: Reacting with alcohols to form esters under acidic conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed.

- Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

These reactions are crucial for modifying the compound for specific biological assays or enhancing its pharmacological properties .

Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including:

- Antioxidant: Some derivatives show significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial: Certain oxadiazole derivatives possess antimicrobial activity against various pathogens.

- Anti-inflammatory: The compound may also exhibit anti-inflammatory effects, contributing to its potential therapeutic applications.

The specific biological activity of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid remains an area of active investigation, with studies indicating promising results in cell viability assays and inhibition of specific pathways involved in disease processes .

The synthesis of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves several steps:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carbonyl compounds.

- Substitution Reactions: The introduction of the 4-methoxyphenyl group can be accomplished via nucleophilic substitution on an appropriate precursor.

- Carboxylic Acid Formation: The final step often involves the introduction of the propanoic acid moiety through acylation or similar methods.

These synthetic routes can vary significantly based on the desired purity and yield of the final product .

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.

- Research Tools: Its unique structure allows it to be used in biochemical assays to study enzyme activity or cellular processes.

- Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties due to its aromatic character .

Interaction studies are essential for understanding how 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid interacts with biological targets. Preliminary studies suggest that it may bind effectively to certain proteins involved in signaling pathways. Techniques such as:

- Molecular Docking: To predict binding affinities and orientations.

- Cell-Based Assays: To evaluate functional outcomes of these interactions.

These studies are critical for elucidating the mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-thio)propanoic acid | Structure | Contains a thioether functionality which may enhance biological activity. |

| 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | Structure | Features a methyl group that could influence lipophilicity and bioavailability. |

| 5-(Phenyl)-1,3,4-Oxadiazol-2-Carboxylic Acid | Structure | Lacks the propanoic acid side chain but retains similar oxadiazole core. |

The uniqueness of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid lies in its specific substituents and their potential synergistic effects on biological activity compared to these similar compounds .